molecular formula C9H11NO2 B033064 Methyl 4-amino-3-methylbenzoate CAS No. 18595-14-7

Methyl 4-amino-3-methylbenzoate

Cat. No.: B033064
CAS No.: 18595-14-7
M. Wt: 165.19 g/mol
InChI Key: ZHIPSMIKSRYZFV-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-methylbenzoate is an organic compound with the molecular formula C9H11NO2. It is commonly used in drug synthesis and chemical research. This compound appears as a white crystalline powder and has a distinct molecular structure, which includes a benzene ring with amino, methyl, and methoxycarbonyl substituents .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-amino-3-methylbenzoate can be synthesized through various methods. One common approach involves the reduction of 3-methyl-4-nitrobenzoic acid. The process includes the following steps :

    Reduction: 3-methyl-4-nitrobenzoic acid is dissolved in methanol, and 5% palladium on carbon (Pd/C) is added as a catalyst. The mixture is hydrogenated at 48 psi H2 for 24 hours.

    Filtration: The catalyst is removed by suction filtration.

    Concentration: The filtrate is concentrated under reduced pressure to obtain this compound as a white solid.

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures higher efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Acyl chlorides and sulfonyl chlorides are commonly used reagents.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Acylated or sulfonated products.

Scientific Research Applications

Methyl 4-amino-3-methylbenzoate has significant applications in various fields :

    Chemistry: It serves as a precursor for synthesizing various pharmaceuticals and agrochemicals.

    Biology: It is used in the synthesis of neuroprotective hydrazones for Alzheimer’s disease treatment.

    Medicine: It is an intermediate in the preparation of angiotensin II receptor antagonists, such as telmisartan, which is used to treat hypertension and metabolic disorders.

    Industry: It is used in the synthesis of materials with specific optical or electrical properties.

Mechanism of Action

The mechanism of action of methyl 4-amino-3-methylbenzoate involves its interaction with specific molecular targets and pathways . For example, in the synthesis of neuroprotective hydrazones, it interacts with enzymes and receptors involved in neuroprotection. In the case of angiotensin II receptor antagonists, it selectively blocks ATI receptors, preventing the binding of angiotensin II and thereby reducing blood pressure.

Comparison with Similar Compounds

Methyl 4-amino-3-methylbenzoate can be compared with similar compounds such as methyl 3-amino-4-methylbenzoate . While both compounds have similar molecular structures, their substituent positions differ, leading to variations in their chemical reactivity and applications. This compound is unique due to its specific substituent positions, which confer distinct properties and reactivity.

List of Similar Compounds

  • Methyl 3-amino-4-methylbenzoate
  • Methyl 4-aminobenzoate
  • Methyl 3-methylbenzoate

Properties

IUPAC Name

methyl 4-amino-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-5-7(9(11)12-2)3-4-8(6)10/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHIPSMIKSRYZFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371613
Record name Methyl 4-amino-3-methylbenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18595-14-7
Record name Methyl 4-amino-3-methylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18595-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-amino-3-methylbenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 4-amino-3-methyl-, methyl ester
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Synthesis routes and methods I

Procedure details

In a 300 mL three-necked, round-bottomed flask were dissolved 5.2 g (34.4 mmole) of 4-amino-3-methylbenzoic acid in 75 ml of anhydrous methanol. Anhydrous hydrogen chloride was bubbled into the flask for 3 to 5 minutes and the resulting solution was refluxed for 2 hours. The solvent was removed using a rotary evaporator, the resulting residue was introduced into a mixture of 200 ml of water and 100 ml of methylene chloride and the mixture was then separated into two phases. The aqueous layer was made basic with 10% aqueous sodium hydroxide and extracted with methylene chloride (3×100 ml). The combined organic layers were dried over anhydrous magnesium sulfate and the solvent removed using a rotary evaporator yielding 5.68 g methyl 4-amino-3-methylbenzoate.
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of methyl 3-methyl-4-nitrobenzoate (50 g, 1.0 eq) in 1 L MeOH were added at rt a solution of NH4Cl (137 g, 10 eq) in 60 mL H2O and Fe power (96 g, 7 eq), and the resulting mixture is heated at reflux for 4 h. The reaction mixture was allowed to cool to rt, filtered, and water was added. The mixture was extracted with EtOAc. The extract was dried, washed with water, and concentrated to give the desired product directly as a white solid (26 g, 62%).
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
137 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Yield
62%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a 500 mL round bottomed flask equipped with a stirring bar, reflux condenser and a drying tube was added 3-methyl-4-aminobenzoic acid (8.00 g, 52.92 mmol) and anhydrous methanol (300 mL). This solution was saturated with anhydrous HCl gas and the mixture was stirred at ambient temperature for 26 h. The methanol and HCl were removed in vacuo and the solid product was suspended in 400 mL of EtOAc. This mixture was made basic by careful addition of aqueous NaHCO3 solution. The layers were separated and the organic phase was washed with brine, dried (MgSO4), filtered and concentrated in vacuo to give methyl 3-methyl-4-aminobenzoate as a yellow solid.
Quantity
8 g
Type
reactant
Reaction Step One
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300 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the improved synthesis method for Methyl 4-butyrylamino-3-methyl-5-nitrobenzoate from Methyl 4-amino-3-methylbenzoate?

A1: The improved synthesis method, as described in the research, offers a more efficient and cost-effective way to produce Methyl 4-butyrylamino-3-methyl-5-nitrobenzoate []. This is achieved by first reacting this compound with butyryl chloride in chloroform, followed by a controlled nitration step using 95% fuming nitric acid at low temperatures. This results in a significantly higher overall yield (88%) compared to previous methods, making it potentially more suitable for large-scale production.

Q2: How does the molecular structure of this compound influence its reactivity?

A2: this compound possesses several reactive sites that make it a versatile starting material for various chemical transformations. The presence of both an amino group (-NH2) and a methyl ester group (-COOCH3) allows for a range of reactions, including amidation, nitration, and reduction. The methyl group on the benzene ring can also participate in reactions, as seen in the synthesis of 2-n-propyl-4-methyl-6-(methoxycarbonyl)-benzimidazole []. The specific position of the amino and methyl substituents on the benzene ring (positions 3 and 4) further influences the reactivity and regioselectivity of these reactions.

Q3: What insights do we gain from the crystal structure of this compound?

A3: The crystal structure analysis reveals key details about the spatial arrangement of atoms and intermolecular interactions in this compound []. It confirms that both the methyl carbon and amino nitrogen atoms lie in the same plane as the benzene ring. Furthermore, the structure highlights the presence of intramolecular hydrogen bonding (C—H⋯O) that forms a stable five-membered ring. This planar ring is nearly coplanar with the benzene ring, influencing the molecule's overall conformation. The study also identifies intermolecular N—H⋯O hydrogen bonds, which contribute to the formation of chains along the crystallographic c-axis and stacking along the b-axis.

Q4: What are the potential applications of this compound in organic synthesis?

A4: this compound serves as a valuable building block for synthesizing more complex molecules. For instance, it is a precursor in the multi-step synthesis of Methyl 4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylate []. This compound likely holds potential as a pharmaceutical intermediate or for research purposes in medicinal chemistry.

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